![molecular formula C15H12ClNO2S2 B6622919 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile](/img/structure/B6622919.png)
3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been developed for the treatment of autoimmune diseases. JAK3 is a member of the JAK family of non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways. CP-690,550 has been shown to be effective in preclinical studies and is currently undergoing clinical trials for the treatment of rheumatoid arthritis, psoriasis, and other autoimmune diseases.
Mécanisme D'action
3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile selectively inhibits JAK3, which is a key component of the signaling pathways for several cytokines involved in autoimmune diseases. By inhibiting JAK3, 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile reduces the activation of immune cells and the production of pro-inflammatory cytokines, thereby reducing inflammation and preventing tissue damage.
Biochemical and Physiological Effects:
3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, as well as a reduction in the activation of immune cells, such as T cells and B cells. 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile has also been shown to inhibit the production of antibodies in response to antigen stimulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile for lab experiments is its selectivity for JAK3. This allows researchers to specifically target the JAK3 signaling pathway without affecting other JAK family members. However, a limitation of 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile is its relatively short half-life, which can make it difficult to achieve sustained inhibition of JAK3 in vivo.
Orientations Futures
There are a number of future directions for research on 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile. One area of focus is the development of more potent and selective JAK3 inhibitors with longer half-lives. Another area of research is the investigation of the potential use of JAK3 inhibitors in combination with other immunomodulatory agents for the treatment of autoimmune diseases. Finally, there is a need for further studies to investigate the long-term safety and efficacy of JAK3 inhibitors in clinical use.
Méthodes De Synthèse
The synthesis of 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile involves the reaction of 3-chloro-4-cyanobenzonitrile with 4-methylsulfonylbenzyl mercaptan in the presence of a base and a palladium catalyst. The reaction proceeds through a palladium-catalyzed coupling reaction to form the desired product.
Applications De Recherche Scientifique
3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. In these studies, 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile has been shown to be effective in reducing inflammation and preventing disease progression. Clinical trials have also shown promising results, with 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile demonstrating significant improvements in disease activity and symptoms in patients with rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
3-chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S2/c1-21(18,19)13-5-2-11(3-6-13)10-20-15-7-4-12(9-17)8-14(15)16/h2-8H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLWSDRWVGSFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

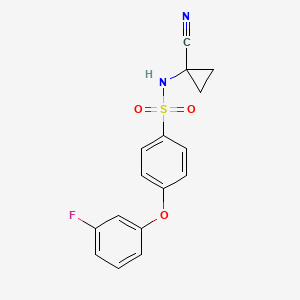
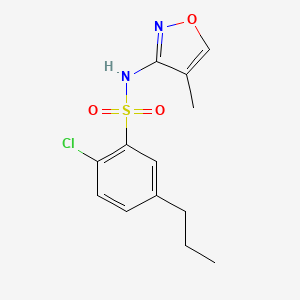
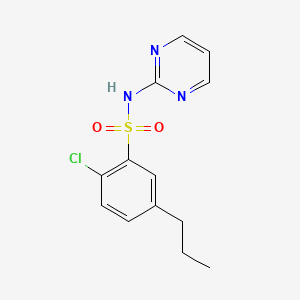
![2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline](/img/structure/B6622857.png)
![1-[(4-Hydroxyoxan-4-yl)methyl]-1-methyl-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6622859.png)
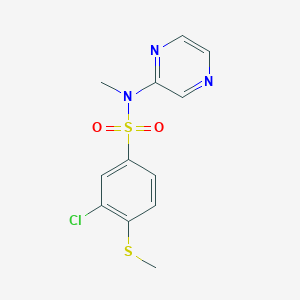
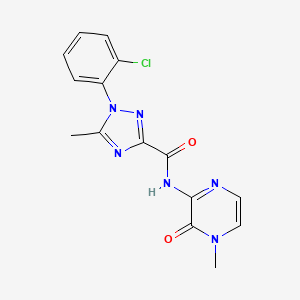
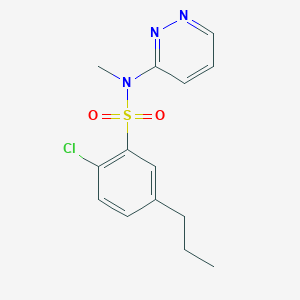
![N-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methyl]-1-propan-2-ylpyrazol-4-amine](/img/structure/B6622889.png)
![2-[(2,5-Dimethylphenoxy)methyl]-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-1,3,4-oxadiazole](/img/structure/B6622890.png)
![4-Cyclopropyl-3-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-5-(thiophen-2-ylmethyl)-1,2,4-triazole](/img/structure/B6622894.png)
![N-[3-[5-(5-fluoropentylsulfanyl)tetrazol-1-yl]phenyl]acetamide](/img/structure/B6622899.png)
![2-[Methyl-[(2-pyrrolidin-1-ylphenyl)methyl]amino]acetic acid](/img/structure/B6622918.png)
![5-(1-benzofuran-2-yl)-N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]-1H-pyrazole-4-carboxamide](/img/structure/B6622926.png)